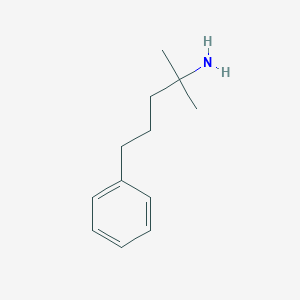
2-methyl-5-phenylpentan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5-phenylpentan-2-amine is an organic compound belonging to the class of amines It is characterized by a phenyl group attached to a butylamine chain, with two methyl groups attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-methyl-5-phenylpentan-2-amine can be synthesized through several methods. One common approach involves the alkylation of 4-phenylbutylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-methyl-5-phenylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
2-methyl-5-phenylpentan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes and receptors.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-methyl-5-phenylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparaison Avec Des Composés Similaires
1-Phenylethylamine: A structurally similar compound with a phenyl group attached to an ethylamine chain.
4-Phenylbutylamine: Similar to 2-methyl-5-phenylpentan-2-amine but lacks the two methyl groups on the first carbon atom.
N-Methyl-4-phenylbutylamine: Contains a methyl group attached to the nitrogen atom.
Uniqueness: this compound is unique due to the presence of two methyl groups on the first carbon atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and industrial applications.
Propriétés
Formule moléculaire |
C12H19N |
|---|---|
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
2-methyl-5-phenylpentan-2-amine |
InChI |
InChI=1S/C12H19N/c1-12(2,13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10,13H2,1-2H3 |
Clé InChI |
PVFLIWGHYLAIQU-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCC1=CC=CC=C1)N |
SMILES canonique |
CC(C)(CCCC1=CC=CC=C1)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














